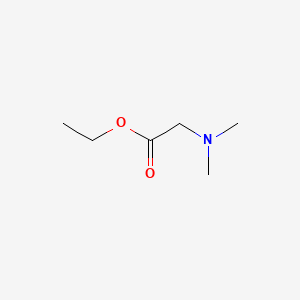

Ethyl 2-(dimethylamino)acetate

Description

Contextualization of N,N-Dimethylglycine Ethyl Ester as an Amino Acid Derivative in Advanced Research

As a derivative of glycine (B1666218), N,N-Dimethylglycine ethyl ester belongs to a class of compounds fundamental to biochemistry and pharmacology. Glycine itself is a crucial component of proteins and plays a role in various physiological processes. semanticscholar.org The modification of glycine into its N,N-dimethylated ethyl ester form alters its chemical characteristics, such as polarity and reactivity, opening up new avenues for its application in advanced research.

One of the primary areas where N,N-Dimethylglycine ethyl ester has found utility is in peptide synthesis . chemdad.comsigmaaldrich.com The presence of the N,N-dimethyl groups can influence the conformational properties of peptides, and the ethyl ester serves as a protecting group for the carboxylic acid functionality during the step-wise assembly of amino acid chains. Its use in solution-phase peptide synthesis has been well-documented. sigmaaldrich.com

Furthermore, the structural features of N,N-Dimethylglycine ethyl ester make it a subject of interest in the development of prodrugs . A 2022 study highlighted the use of an N,N-dimethylglycine ester of α-Tocotrienol (a form of Vitamin E) to enhance its intestinal absorption. The cationic nature of the N,N-dimethylglycine ester moiety allows for the formation of mixed micelles with bile acids, thereby improving the bioavailability of the hydrophobic drug. mdpi.com

Current Paradigms and Emerging Frontiers in N,N-Dimethylglycine Ethyl Ester Scholarly Inquiry

Current research continues to build upon the established applications of N,N-Dimethylglycine ethyl ester while exploring new frontiers. The development of more efficient and environmentally friendly synthetic methods remains a key area of interest. For example, a 2013 patent detailed a method for preparing N,N-dimethylglycine esters using a silica (B1680970) gel sulfonic acid catalyst, which offers advantages over traditional acid catalysts in terms of reusability and reduced equipment corrosion. google.com

Computational studies are also providing deeper insights into the fundamental properties of N,N-dimethylglycine esters. A theoretical study on the pyrolysis of N,N-dimethylglycine ethyl ester using ab initio calculations has helped to elucidate its decomposition mechanism in the gas phase. researchgate.net Such computational approaches are invaluable for understanding the reactivity and stability of these molecules under various conditions.

An emerging and significant area of research is the use of N,N-dimethylglycine esters in the creation of advanced drug delivery systems . The aforementioned study on the α-Tocotrienol prodrug demonstrates a sophisticated approach to overcoming the poor water solubility of certain therapeutic agents. mdpi.com This concept of using the N,N-dimethylglycine ester moiety to modulate the physicochemical properties of a drug molecule for enhanced delivery is a promising avenue for future pharmaceutical development.

Furthermore, the broader field of glycine derivative research continues to evolve, with ongoing investigations into their roles in neurodegenerative diseases, cancer therapy, and metabolic disorders. semanticscholar.org As our understanding of the biological targets and mechanisms of action of these compounds grows, it is likely that N,N-Dimethylglycine ethyl ester and other derivatives will be explored for a wider range of therapeutic applications.

Detailed Research Findings

To provide a more comprehensive understanding of N,N-Dimethylglycine ethyl ester, the following tables summarize some of its key chemical and physical properties, as well as available spectroscopic data.

Table 1: Physical and Chemical Properties of N,N-Dimethylglycine Ethyl Ester

| Property | Value | Reference(s) |

| Molecular Formula | C6H13NO2 | chemicalbook.comchemdad.com |

| Molecular Weight | 131.17 g/mol | sigmaaldrich.com |

| Boiling Point | 150-151 °C (lit.) | sigmaaldrich.com |

| Density | 0.928 g/mL at 25 °C (lit.) | sigmaaldrich.com |

| Refractive Index | n20/D 1.413 (lit.) | sigmaaldrich.com |

| Appearance | Colorless to slightly yellow-green liquid | chemdad.com |

| CAS Number | 33229-89-9 | sigmaaldrich.com |

Table 2: Spectroscopic Data for N,N-Dimethylglycine Ethyl Ester

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | Available spectral data confirms the presence of ethyl and dimethylamino protons. | researchgate.net |

| ¹³C NMR | Available spectral data confirms the carbon skeleton of the molecule. | chemicalbook.com |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 132.10192 | google.com |

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(dimethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-9-6(8)5-7(2)3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCNBOFPABQGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067755 | |

| Record name | Glycine, N,N-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33229-89-9 | |

| Record name | N,N-Dimethylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33229-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N,N-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033229899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-dimethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N,N-dimethylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Preparations of N,n Dimethylglycine Ethyl Ester

Esterification Reactions for N,N-Dimethylglycine Ethyl Ester Synthesis

Esterification represents a fundamental approach for the production of N,N-Dimethylglycine ethyl ester. This can be accomplished through both direct and indirect routes.

Direct Esterification Approaches with Catalytic Systems

Direct esterification involves the reaction of N,N-Dimethylglycine with ethanol (B145695) in the presence of a catalyst. This method is a straightforward and common way to produce the corresponding ethyl ester.

A notable catalytic system for the direct esterification of N,N-Dimethylglycine utilizes silica (B1680970) gel sulfonic acid. google.com This method involves the reaction of N,N-Dimethylglycine with a fatty alcohol, such as ethanol, using silica gel sulfonic acid as the catalyst. google.com A key advantage of this catalyst is its high activity, which can lead to conversion rates exceeding 95%. google.com The catalyst is also easily recyclable through simple filtration, which helps in reducing production costs and avoids the equipment corrosion associated with traditional acid catalysts like sulfuric or phosphoric acid. google.com The reaction is typically carried out at a temperature determined by the boiling point of the alcohol used. google.com Following the reaction, the product can be purified by vacuum distillation or column chromatography to yield highly pure N,N-Dimethylglycine ethyl ester. google.com

Indirect Esterification Pathways

Indirect esterification methods can also be employed for the synthesis of N,N-Dimethylglycine ethyl ester. One such pathway involves the initial conversion of N,N-Dimethylglycine to its acid chloride, followed by reaction with ethanol. While effective, this method often requires careful handling of the reactive acid chloride intermediate.

Another indirect approach that has been explored for similar compounds involves the use of a coupling agent. For instance, the synthesis of 2R-α-Tocotrienyl N-methylglycinate hydrochloride, a related glycine (B1666218) ester derivative, was achieved by reacting N-t-Boc-methylglycine hydrochloride with 2R-α-Tocotrienol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) in dry pyridine. mdpi.com This was followed by the removal of the Boc protecting group using HCl in dioxane. mdpi.com This type of indirect pathway, utilizing protecting groups and coupling agents, offers an alternative route to ester formation.

Alternative Synthetic Routes for N,N-Dimethylglycine Ethyl Ester

Beyond traditional esterification, alternative synthetic strategies have been developed for the preparation of N,N-Dimethylglycine ethyl ester, offering different starting materials and reaction conditions.

Amidation of Chloroacetates with Dimethylamine (B145610)

One of the common industrial methods for synthesizing N,N-Dimethylglycine and its esters involves the reaction of a chloroacetate (B1199739) with dimethylamine. For instance, ethyl chloroacetate can be reacted with dimethylamine to produce N,N-Dimethylglycine ethyl ester. This reaction is a type of nucleophilic substitution where the nitrogen atom of dimethylamine attacks the carbon atom bonded to the chlorine in ethyl chloroacetate, displacing the chloride ion.

A similar process is used for the synthesis of N,N-Dimethylglycine itself, where monochloroacetic acid is treated with aqueous dimethylamine. google.com This reaction is typically followed by the addition of hydrochloric acid to yield the hydrochloride salt of N,N-Dimethylglycine. google.com The free base can then be obtained through further processing. google.com The yield of quality product by this method is reported to be around 50%. google.com Another patent describes reacting chloroacetic acid solution with a 40wt% dimethylamine aqueous solution, with the molar ratio of monochloroacetic acid to dimethylamine being between 1:2.5 and 1:5. google.com The reaction temperature is controlled between 20-70°C for 2-5 hours. google.com

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Time (hours) | Yield (%) |

| Monochloroacetic Acid | Dimethylamine | 1:2.5 - 1:5 | 20 - 70 | 2 - 5 | Not Specified |

| Monochloroacetic Acid | Dimethylamine | 1:3.4 | 40 | 3 | 89 |

| Monochloroacetic Acid | Dimethylamine | 1:3.8 | 50 | 4 | 90.2 |

| Monochloroacetic Acid | Dimethylamine | 1:4.8 | 70 | 5 | 91.4 |

This table presents data on the synthesis of N,N-Dimethylglycine from monochloroacetic acid and dimethylamine, a process analogous to the synthesis of its ethyl ester from ethyl chloroacetate.

One-Pot Preparation Strategies Utilizing N,N-Dimethylaminoacetonitrile

A one-pot synthesis offers a streamlined approach to producing N,N-Dimethylglycine, which can then be esterified. One such method starts with N,N-dimethylaminoacetonitrile. This process involves the reaction of formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide to prepare N,N-dimethylaminoacetonitrile. google.com This intermediate is then subjected to caustic hydrolysis, typically using sodium hydroxide (B78521), to produce the sodium salt of N,N-Dimethylglycine. google.com The final step is the neutralization of this salt to yield N,N-Dimethylglycine. google.com While this route is for the synthesis of the parent acid, subsequent esterification would yield the desired ethyl ester.

Another related method involves reacting hydroxyacetonitrile with a dimethylamine aqueous solution at an elevated temperature and pressure. google.com The resulting product is then treated with a potassium hydroxide solution to yield the potassium salt of N,N-Dimethylglycine. google.com The pH is then adjusted to obtain N,N-Dimethylglycine. google.com

Cerium Oxide Catalysis in One-Pot Synthesis

A notable advancement in the synthesis of N,N-Dimethylglycine esters is the use of cerium oxide (CeO₂) as a catalyst in a one-pot reaction. This method involves the direct reaction of N,N-dimethylaminoacetonitrile with an alcohol, such as ethanol, in the presence of water and the cerium oxide catalyst. The mixture is heated, leading to the formation of N,N-Dimethylglycine ethyl ester.

This one-pot approach is advantageous as it combines multiple reaction steps into a single operation, which can enhance efficiency and reduce waste. The use of cerium oxide, a readily available and inexpensive catalyst, further adds to the method's appeal for potential industrial-scale production. The reaction proceeds under normal pressure, and a 4A molecular sieve can be employed to prevent moisture from entering the reaction system, thereby maintaining catalytic activity and favoring product formation.

Optimization of N,N-Dimethylglycine Ethyl Ester Synthetic Yields and Purity

Achieving high yields and purity is a critical goal in the synthesis of any chemical compound. For N,N-Dimethylglycine ethyl ester, this involves careful control of reaction parameters and effective purification techniques.

Influence of Reaction Parameters on N,N-Dimethylglycine Ethyl Ester Synthesis Efficiency

The efficiency of N,N-Dimethylglycine ethyl ester synthesis is significantly influenced by several reaction parameters. While detailed parametric studies for the cerium oxide-catalyzed synthesis are not extensively documented in publicly available literature, general principles of esterification and findings from related syntheses offer valuable insights.

For instance, in a related synthesis of N,N-dimethylglycine esters using a silica gel sulfonic acid catalyst, a yield of 95% was achieved for the butyl ester and 92% for the hexyl ester. In the cerium oxide-catalyzed synthesis of the n-octyl ester of N,N-dimethylglycine, a yield of 92% was reported after a 36-hour reaction, with the reaction progress monitored by gas chromatography until the residual amount of the starting nitrile was less than 1%. rsc.org

The choice of catalyst is also a critical parameter. While cerium oxide has been shown to be effective, other catalysts like silica gel sulfonic acid have also been used to produce N,N-dimethylglycine esters with high yields (88-95%) and purity (>99%). This indicates that the selection of an appropriate catalyst is a key factor in optimizing the synthesis.

The general mechanism for acid-catalyzed esterification, known as the Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.comyoutube.com The efficiency of this process is often improved by using an excess of the alcohol and removing water as it forms to drive the equilibrium towards the ester product. masterorganicchemistry.com In the context of heterogeneous catalysis, factors such as the catalyst's surface area and the number of active sites play a crucial role. For cerium oxide, its catalytic activity in oxidation reactions is linked to its ability to facilitate redox cycles and accommodate oxygen vacancies in its lattice structure. mdpi.com While the exact mechanism for cerium oxide-catalyzed esterification is not detailed, these properties are likely influential.

A study on the sulfuric acid-catalyzed esterification of amino acids in a thin film highlighted that a reaction temperature of 70°C was optimal, and the nature of the acid catalyst was crucial, with sulfuric acid being effective while hydrochloric and nitric acids were not under the tested conditions. nih.govnih.govacs.org This suggests that both temperature and the specific catalytic species are key parameters to control for maximizing yield.

Table 1: Reported Yields for N,N-Dimethylglycine Esters with Different Catalysts

| Catalyst | Ester | Yield (%) | Purity (%) |

| Cerium Oxide | n-Octyl Ester | 92 | >99 |

| Silica Gel Sulfonic Acid | Butyl Ester | 95 | >99 |

| Silica Gel Sulfonic Acid | Hexyl Ester | 92 | >99 |

| Silica Gel Sulfonic Acid | Lauryl Ester | 88 | >99 |

This table presents data from various sources to illustrate the impact of catalyst choice on reaction outcomes.

Purification Techniques for N,N-Dimethylglycine Ethyl Ester: Distillation and Chromatography

Following the synthesis, the crude N,N-Dimethylglycine ethyl ester must be purified to remove unreacted starting materials, byproducts, and the catalyst. The primary methods employed for this purification are distillation and column chromatography.

The choice of purification method can depend on the scale of the reaction and the physical properties of the specific ester. For N,N-Dimethylglycine ethyl ester, which is a liquid at room temperature, vacuum distillation is a viable option. In syntheses of related N,N-dimethylglycine esters, low-pressure distillation has been successfully used to obtain highly pure products. sigmaaldrich.com

Column chromatography is another powerful technique for purifying N,N-Dimethylglycine ethyl ester. In the cerium oxide-catalyzed synthesis of the n-octyl ester, the crude product was purified using a 100-300 mesh silica gel column with ethyl acetate (B1210297) as the eluent. rsc.org The collected fractions were then heated to evaporate the solvent, yielding the final product with a purity greater than 99%. rsc.org Similarly, in a synthesis using a silica gel sulfonic acid catalyst, rapid column chromatography with silica gel (100-300 mesh) and ethyl acetate as the eluent was used to achieve a purity of over 99%. sigmaaldrich.com

The selection of the eluent system in column chromatography is critical for achieving good separation. For N,N-Dimethylglycine ethyl ester, which is a moderately polar compound, a solvent system like ethyl acetate/hexanes is a common choice. The polarity of the eluent can be adjusted to optimize the separation of the desired ester from any impurities.

Mechanistic Investigations of N,n Dimethylglycine Ethyl Ester Reactions

Elimination Kinetics and Reaction Dynamics of N,N-Dimethylglycine Ethyl Ester

The study of elimination kinetics focuses on the rates and factors influencing reactions where a small molecule is removed from a larger one. In the case of N,N-Dimethylglycine ethyl ester pyrolysis, this corresponds to the elimination of ethylene. Theoretical studies on the thermolysis of alpha-amino acid ethyl esters, including N,N-dimethylglycine ethyl ester, have been conducted to understand these kinetics. researchgate.net

Analysis of the transition states shows they have a character that is intermediate between the reactants and products. researchgate.net By examining Wiberg bond indices, it has been found that the bond-breaking processes are slightly more advanced than the bond-forming processes in the transition state. researchgate.net This suggests a "bond deficiency" in the transition state. The rate constants calculated through these theoretical models have demonstrated excellent agreement with available experimental data for related elimination reactions. researchgate.net

Catalytic Mechanisms in N,N-Dimethylglycine Ethyl Ester Transformations

While pyrolysis involves thermal decomposition, N,N-Dimethylglycine ethyl ester can also be synthesized through catalyzed reactions. One notable method involves the use of silica (B1680970) gel sulfonic acid as a solid acid catalyst for the esterification of N,N-dimethylglycine with an alcohol. google.com

This method presents an alternative to using strong mineral acids like sulfuric acid. google.com The mechanism involves the protonation of the carboxylic acid by the sulfonic acid groups on the silica gel surface, activating it for nucleophilic attack by the alcohol. The use of a solid catalyst simplifies the workup process and can lead to high transformation efficiency and product purity. google.com The catalyst can also be recycled and reused, making the process more efficient. google.com For example, N,N-dimethylglycine can be esterified with fatty alcohols (containing 1-12 carbon atoms) using this catalytic system. google.com

Steric and Electronic Effects in Catalytic Efficiency

Electronic Effects in Catalysis

The electronic properties of both the substrate and the catalyst are fundamental to catalytic efficiency. In reactions involving the amino group of N,N-Dimethylglycine or its ester, the nitrogen's lone pair of electrons plays a crucial role. This is evident in its function as a ligand in metal-catalyzed reactions.

A notable example is the use of N,N-Dimethylglycine as a ligand in the copper-catalyzed Goldberg reaction for the amidation of aryl halides. In a study comparing various ligands for the coupling of N-methylformamide with 4-bromobenzonitrile, N,N-Dimethylglycine proved to be a highly effective ligand, leading to a near-quantitative yield in a significantly shorter time compared to other amino acids like proline or other ligands such as picolinic acid. mdpi.com The effectiveness of N,N-Dimethylglycine in this context can be attributed to its electronic nature as a bidentate ligand, coordinating with the copper catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

Furthermore, the tertiary amine structure of N,N-Dimethylglycine provides an inherent electronic advantage by preventing N-arylation, a side reaction that can deactivate the ligand when using primary or secondary amine-based ligands. mdpi.com This stability is a key electronic and structural feature that enhances catalytic turnover.

Table 1: Comparison of Ligands in the Copper-Catalyzed Coupling of 4-Bromobenzonitrile and N-Methylformamide mdpi.com

| Entry | Ligand | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Proline | 24 | 76 |

| 2 | Picolinic Acid | 36 | 86 |

| 3 | N,N-Dimethylglycine | 12 | 99 |

Steric Effects in Catalysis

Steric hindrance, the spatial arrangement of atoms in a molecule, can significantly impact the accessibility of the catalytic site and the approach of reactants. In the synthesis of N,N-Dimethylglycine ethyl ester itself, steric effects are an important consideration. For instance, in the esterification of N,N-Dimethylglycine with various alcohols using a silica gel sulfonic acid catalyst, the reaction is tolerant to a range of fatty alcohols with chain lengths from 1 to 12 carbons. google.com This indicates that while the size of the alcohol's alkyl group presents varying degrees of steric bulk, the catalytic system is robust enough to accommodate this, although reaction rates may differ.

The influence of steric hindrance on reaction rates is well-documented in the enzymatic hydrolysis of esters, which serves as an illustrative parallel. In a study on the hydrolysis of indomethacin (B1671933) prodrugs by the human carboxylesterase 1 (hCE1) enzyme, it was found that the position of a methyl group on the alkyl chain of the ester had a profound effect on the rate of metabolism. For example, the hydrolysis rate of a 1-methylpentyl (hexan-2-yl) ester was found to be 10 times lower than that of a 4-methylpentyl ester. nih.gov This significant decrease in reactivity is attributed to the increased steric bulk near the ester carbonyl group, which hinders the approach of the enzyme's catalytic residues.

Table 2: Effect of Steric Hindrance on the Hydrolysis Rate of Indomethacin Alkyl Esters by hCE1 nih.gov

| Ester Moiety | Structure | Relative Hydrolysis Rate |

|---|---|---|

| 4-Methylpentyl | -O-(CH₂)₃-CH(CH₃)₂ | High |

| 1-Methylpentyl (hexan-2-yl) | -O-CH(CH₃)-(CH₂)₃-CH₃ | Low (10x lower than 4-methylpentyl) |

Similarly, in the copper-catalyzed Goldberg reaction mentioned earlier, N,N-Dimethylglycine was effective in coupling hindered and unreactive amides with aryl iodides. mdpi.com This suggests that the catalytic system has a degree of tolerance to sterically demanding substrates, although very bulky groups on either the amide or the aryl iodide can still be expected to slow the reaction rate.

Advanced Analytical Methodologies for N,n Dimethylglycine Ethyl Ester

Spectroscopic Characterization Techniques for N,N-Dimethylglycine Ethyl Ester

Spectroscopy is a cornerstone in the structural analysis of N,N-Dimethylglycine ethyl ester, providing detailed information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N,N-Dimethylglycine ethyl ester. By analyzing the magnetic properties of its atomic nuclei, both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's connectivity.

In ¹H NMR, the chemical shifts and splitting patterns of the protons provide direct evidence for the different chemical environments within the molecule. For the N,N-dimethylglycine moiety of a similar ester, specific signals have been identified, which can be extrapolated to the ethyl ester. The protons of the two N-methyl groups ((CH₃)₂N) are expected to appear as a sharp singlet, while the methylene protons adjacent to the nitrogen (NCH₂CO) also produce a singlet. The ethyl ester group gives rise to a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃).

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. This includes distinct signals for the carbonyl carbon of the ester, the methylene carbons of the ethyl group and the glycine (B1666218) backbone, and the methyl carbons attached to the nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Dimethylglycine Ethyl Ester

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Methyl | -OCH₂CH ₃ | ~1.2 (triplet) | ~14 |

| Methyl | (CH ₃)₂N- | ~2.3 (singlet) | ~45 |

| Methylene | -OCH ₂CH₃ | ~4.1 (quartet) | ~60 |

| Methylene | -NCH ₂CO- | ~3.1 (singlet) | ~60 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in N,N-Dimethylglycine ethyl ester. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

The most prominent feature in the IR spectrum of an ester is the strong absorption band from the carbonyl (C=O) group stretch, which typically appears in the region of 1750-1735 cm⁻¹. Another key feature is the presence of strong bands corresponding to the C-O stretching vibrations of the ester group, which are usually found in the 1300-1000 cm⁻¹ range. The tertiary amine group (C-N stretch) is expected to show absorption in the fingerprint region, around 1250-1020 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups (methyl and methylene) will be observed in the 3000-2850 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Bands for N,N-Dimethylglycine Ethyl Ester

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

Mass Spectrometry Applications in N,N-Dimethylglycine Ethyl Ester Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is particularly useful for the analysis of polar and thermally labile molecules. In the context of N,N-Dimethylglycine esters, the technique is often employed in a derivatization strategy where alcohols are converted into their corresponding dimethylglycine (DMG) esters to enhance their ionization efficiency and detection sensitivity.

When DMG esters are analyzed by ESI-MS/MS in positive ion mode, they exhibit characteristic fragmentation patterns. A common approach is to perform a precursor ion scan for the fragment ion with a mass-to-charge ratio (m/z) of 104, which corresponds to the protonated N,N-dimethylglycine methylene iminium ion ([CH₂=N(CH₃)₂]⁺). Alternatively, for certain molecules like diols and sterols derivatized with DMG, a neutral loss scan for 103 Da (the mass of N,N-dimethylglycine) is utilized.

The conversion of analytes into N,N-Dimethylglycine (DMG) esters is a deliberate strategy to improve their analytical characteristics for ESI-MS/MS. This derivatization introduces a readily ionizable tertiary amine group, significantly increasing the signal response. This approach is highly effective for the rapid and selective analysis of primary and secondary alcohols in complex mixtures.

The derivatization reaction can be performed by heating a solution of the alcohol with the imidazolide of dimethylglycine. For even greater sensitivity, particularly for molecules containing secondary alcohol groups, the DMG esters can be further alkylated with methyl iodide to form quaternary ammonium (B1175870) salts known as Trimethylglycine (TMG) ester iodides. These permanently charged derivatives are analyzed using a precursor ion scan for m/z 118. This derivatization can lead to a sensitivity increase of up to an order of magnitude compared to other methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds in a mixture. The analysis of N,N-dialkylamino acid esters, a class of compounds to which N,N-Dimethylglycine ethyl ester belongs, has been successfully performed using GC-MS.

For GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The mass spectrometer then records the mass spectrum of the eluted components. The electron ionization (EI) mass spectrum of N,N-Dimethylglycine ethyl ester is expected to show a molecular ion peak, although it may be of low abundance. More significantly, characteristic fragment ions would be produced. A key fragmentation pathway for α-amino acid esters involves the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion. For N,N-Dimethylglycine ethyl ester, this would result in a prominent peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. Another expected fragmentation is the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion. The specific fragmentation pattern serves as a chemical fingerprint for identification, even in complex biological or chemical matrices.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| N,N-Dimethylglycine ethyl ester |

| N,N-Dimethylglycine |

| Trimethylglycine ester iodide |

| Methyl iodide |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for N,N-Dimethylglycine Ester Derivatives

Chromatographic Separations of N,N-Dimethylglycine Ethyl Ester

The separation and quantification of N,N-Dimethylglycine ethyl ester are pivotal for quality control in its synthesis and for its application in various chemical processes. Chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the principal methods for the analysis of this compound. Although detailed research focusing exclusively on the chromatographic separation of N,N-Dimethylglycine ethyl ester is limited, established methodologies for analogous compounds—such as amino acid esters, N-methylated amino acids, and tertiary amines—provide a robust framework for its analysis.

Gas Chromatography (GC)

Gas chromatography is a highly suitable technique for the analysis of volatile and thermally stable compounds like N,N-Dimethylglycine ethyl ester. Its inherent volatility as an ethyl ester facilitates its passage through the GC system without the need for the extensive derivatization often required for parent amino acids. sigmaaldrich.com

Sample Preparation and Derivatization: While the ethyl ester group enhances volatility, derivatization of the tertiary amine is generally not required for GC analysis. However, in complex matrices, derivatization with reagents like ethyl chloroformate can be employed to enhance chromatographic performance and detection sensitivity, a technique proven effective for N-methylated amino acids. nih.govresearchgate.net

Column Selection and Separation Parameters: Capillary columns are preferred for their high resolution. For compounds with polar characteristics, columns with a polar stationary phase, such as those containing polyethylene glycol (e.g., HP-INNOWAX), are effective. culturalheritage.orgresearchgate.nettandfonline.comresearchgate.net The separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

Detection: Flame Ionization Detection (FID) can be used for quantification due to its general sensitivity to organic compounds. For definitive identification, Mass Spectrometry (MS) is the detector of choice (GC-MS). GC-MS provides not only retention time data but also a mass spectrum that can be used to confirm the structure of N,N-Dimethylglycine ethyl ester and identify impurities. nih.govnih.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for N,N-Dimethylglycine Ethyl Ester Analysis

This table is based on methodologies for related amino acid esters and N-methylated compounds, as specific literature for N,N-Dimethylglycine ethyl ester is not extensively available.

| Parameter | Typical Setting | Purpose |

| Column Type | Capillary Column (e.g., DB-5ms, HP-INNOWAX) | Provides high-resolution separation. |

| Stationary Phase | 5% Phenyl Polysiloxane or Polyethylene Glycol | Selected based on the polarity of the analyte. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp: 60-80 °C, Ramp: 10-15 °C/min, Final temp: 250-280 °C | Optimizes separation of compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Flow Rate | 1-2 mL/min | Affects retention time and peak shape. |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | MS for identification and quantification; FID for quantification. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of less volatile or thermally sensitive compounds. Given the polar nature and the presence of a tertiary amine group in N,N-Dimethylglycine ethyl ester, specific HPLC modes are more effective than standard reversed-phase chromatography.

Separation Modes: Due to its polarity, N,N-Dimethylglycine ethyl ester may exhibit poor retention on traditional nonpolar reversed-phase columns (like C18). Therefore, alternative strategies are more suitable:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., amide or amine-bonded silica) and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating very polar compounds. biotage.comwaters.com

Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics. For a basic compound like N,N-Dimethylglycine ethyl ester, a mixed-mode column with cation-exchange properties would provide excellent retention and selectivity. sielc.com

Mobile Phase: The mobile phase in HILIC typically consists of a high percentage of acetonitrile with a smaller amount of aqueous buffer. In mixed-mode chromatography, the mobile phase composition (acetonitrile/water ratio) and the pH and concentration of the buffer are adjusted to control both hydrophobic and ionic interactions.

Detection: N,N-Dimethylglycine ethyl ester lacks a significant chromophore, making UV detection at standard wavelengths inefficient. More universal detectors are therefore required:

Mass Spectrometry (LC-MS): This is the preferred method for its high sensitivity and specificity, allowing for reliable quantification and identification. nih.gov

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are mass-based detectors that are suitable for non-volatile analytes without a UV chromophore.

Table 2: Potential High-Performance Liquid Chromatography (HPLC) Methodologies for N,N-Dimethylglycine Ethyl Ester

This table outlines potential HPLC approaches based on the analysis of polar tertiary amines, as specific methods for N,N-Dimethylglycine ethyl ester are not widely documented.

| Parameter | HILIC Approach | Mixed-Mode Cation-Exchange Approach |

| Column Type | Amide or Amine-bonded silica (B1680970) | Reversed-phase with cation-exchange functionality (e.g., Primesep 200) |

| Mobile Phase (A) | Water with buffer (e.g., 10 mM Ammonium Formate, pH 3.5) | Water with buffer (e.g., 0.1% Formic Acid) |

| Mobile Phase (B) | Acetonitrile | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 95% to 80% B) | Gradient elution (e.g., 5% to 50% B) |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | Mass Spectrometry (MS), ELSD, CAD | Mass Spectrometry (MS), ELSD, CAD |

Biological and Biochemical Studies Involving N,n Dimethylglycine Ethyl Ester

N,N-Dimethylglycine Ethyl Ester in Metabolic Pathways and Biochemical Processes

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative that serves as a crucial intermediate in the metabolism of choline (B1196258) and glycine (B1666218) in plants and animals. hmdb.canih.govwikipedia.org It is formed when trimethylglycine loses a methyl group. wikipedia.org DMG is involved in several key metabolic pathways, including glycine, serine, and threonine metabolism, as well as the one-carbon pool by folate. genome.jp

N,N-Dimethylglycine plays a part in methylation, a fundamental biochemical process. In the metabolic cycle, betaine (B1666868) and homocysteine are converted into methionine and N,N-dimethylglycine by the enzyme betaine-homocysteine methyltransferase. hmdb.ca Under aerobic conditions, the catabolism of glycine betaine (GB) involves the sequential removal of its methyl groups, producing DMG, followed by sarcosine (B1681465), and then glycine. nih.gov The enzymes catalyzing these demethylation steps can vary among different microorganisms. nih.gov For instance, the conversion of GB to DMG can be facilitated by betaine-homocysteine methyltransferases or GB monooxygenases. nih.gov

DMG is recognized as a metabolic intermediate in several key pathways. genome.jpnih.gov It is a product of choline metabolism and is found in the cells of all plants and animals. hmdb.cawikipedia.org In some bacteria, DMG is an intermediate in the degradation of glycine betaine, where it is further oxidized to sarcosine by DMG oxidases. nih.gov Studies have identified DMG in various metabolic pathways within the human body, locating it in the cytoplasm and mitochondria of kidney and liver cells. nih.gov Its presence is noted in pathways such as glycine, serine, and threonine metabolism. genome.jpnih.gov

Investigation of N,N-Dimethylglycine Ethyl Ester Derivatives in Membrane Interactions

Derivatives of N,N-Dimethylglycine have been studied for their interactions with cellular membranes, particularly their effects on the properties of red blood cells (erythrocytes).

The permeability and stability of erythrocyte membranes are critical for their function. plos.org Studies have shown that various molecules can influence these properties. nih.gov Research into the cryopreservation of red blood cells (RBCs) has demonstrated that N,N-Dimethylglycine (DMG) can significantly enhance the survival of thawed RBCs. The addition of DMG improved the recovery of thawed RBCs from approximately 11.5% to 72.1%. mdpi.com This protective effect is attributed to DMG's ability to inhibit the formation and recrystallization of ice, thereby reducing mechanical damage to the cells during freezing and thawing. mdpi.com The study found that a 4% DMG solution provided optimal cryoprotection, comparable to 20% glycerol, and exhibited good biocompatibility with RBC recovery rates over 90% after incubation. mdpi.com This suggests a significant interaction between DMG and the erythrocyte membrane, stabilizing it against the stresses of cryopreservation.

Table 1: Effect of Dimethylglycine (DMG) Concentration on Red Blood Cell (RBC) Recovery after Cryopreservation

| CPA Solution | Thawed RBC Recovery (%) |

| Control | 11.55 ± 1.40 |

| 4% DMG | 72.15 ± 1.22 |

| 20% Glycerol (Gly) | Not significantly different from 4% DMG |

| 13% HES | 42.62 ± 3.47 |

| Data sourced from a study on the cryopreservation of red blood cells. mdpi.com |

N,N-Dimethylglycine Ethyl Ester as a Component in Bioactive Formulations

The chemical structure of N,N-Dimethylglycine ethyl ester makes it a useful component in the design of more complex, biologically active molecules, particularly as a prodrug moiety.

Prodrugs are inactive compounds that are converted into active drugs within the body. This approach is often used to improve properties like solubility or absorption. nih.gov N,N-Dimethylglycine ester has been utilized in this capacity.

A cationic prodrug of 2R-α-tocotrienol (a form of Vitamin E) was synthesized using an N,N-Dimethylglycine ester. mdpi.com This modification was designed to enhance the intestinal absorption of the parent compound. The resulting prodrug, 2R-α-tocotrienyl N,N-dimethylglycinate hydrochloride (α-T3DMG), demonstrated the ability to self-micellize with intrinsic bile acids. mdpi.com In studies using ligated rats, the area under the concentration-time curve (AUC) for the α-T3DMG prodrug was found to be two times higher than that of the parent α-T3, indicating significantly improved absorption. mdpi.com This research highlights the potential of using N,N-Dimethylglycine ester as a promoiety to enhance the bioavailability of other molecules. mdpi.com

Furthermore, N,N-dimethylglycine esters are described as a class of novel dermal osmosis accelerators. google.com This property allows them to be incorporated into topical formulations like creams and liniments to enhance the penetration of active medicinal ingredients through the skin. google.com

Prodrug Development and Pharmacological Activities

Gamma-Tocopherol-N,N-Dimethylglycine Ester as a Radiomitigator

A water-soluble derivative of gamma-tocopherol, Gamma-tocopherol-N,N-dimethylglycine ester (GTDMG), has been identified as a potent agent for mitigating the effects of radiation. nih.govsemanticscholar.org Research conducted on mice demonstrated that GTDMG significantly increased the 30-day survival rate when administered either 30 minutes before or immediately after whole-body X-irradiation. nih.govsemanticscholar.org The compound acts as a prodrug of gamma-tocopherol. semanticscholar.org

The efficacy of GTDMG as a radiomitigator was further detailed in studies showing its ability to enhance the recovery of red and white blood cells, as well as platelets, following irradiation. nih.gov It also notably increased the number of endogenous spleen colonies, indicating a stimulation of hematopoietic recovery. nih.govsemanticscholar.org The protective effects were observed even when GTDMG was administered up to 24 hours post-irradiation, highlighting its potential as a post-exposure treatment. nih.gov The dose reduction factor for GTDMG was calculated to be 1.25 when administered immediately after irradiation. nih.gov

Table 1: Survival Rates of Irradiated Mice Treated with GTDMG

| Time of GTDMG Administration (Post-Irradiation) | 30-Day Survival Rate (%) |

|---|---|

| 1 hour | 85.7 ± 7.6 |

| 10 hours | 75.0 ± 9.7 |

| 24 hours | 36.7 ± 8.8 |

Cationic N,N-Dimethylglycine Ester Prodrugs for Enhanced Intestinal Absorption

The hydrophobic nature of certain beneficial compounds, such as α-Tocotrienol (α-T3), a member of the vitamin E family, hinders their intestinal absorption. nih.govresearchgate.net To overcome this, researchers have developed cationic N,N-dimethylglycine ester prodrugs. nih.govresearchgate.net One such prodrug, α-T3 N,N-dimethylglycinate (α-T3DMG), has shown significant promise in improving the bioavailability of α-T3. nih.govresearchgate.net

Studies have shown that α-T3DMG can form mixed micelles with bile acids like taurocholic acid (TCA), which facilitates its transport across the unstirred water layer in the intestinal lumen. nih.gov In bile duct-ligated rats, the administration of α-T3DMG resulted in a two-fold higher area under the curve (AUC) for α-T3 in plasma compared to the administration of α-T3 itself, indicating enhanced intestinal absorption. nih.govresearchgate.net This approach of using N,N-dimethylglycine ester prodrugs presents a valuable strategy for improving the delivery of hydrophobic drugs. nih.govresearchgate.net A similar strategy has been successfully applied to improve the water solubility and oral bioavailability of curcumin. nih.govresearchgate.net

Identification in Natural Product Extracts with Biological Activities

While direct identification of N,N-Dimethylglycine ethyl ester in specific natural product extracts with documented antioxidant and anti-liver cancer activities is not explicitly detailed in the provided search results, the broader context of natural products in liver cancer research is relevant. Natural products are a significant source of compounds with anti-inflammatory and antioxidant properties, which are being investigated for their potential in developing new liver cancer therapies. nih.gov

Ethyl acetate (B1210297) extracts of certain botanicals, for example, have demonstrated both in vitro antioxidant activity and hepatoprotective effects against liver damage in animal models. nih.gov These extracts have been shown to scavenge various free radicals and restore levels of crucial liver enzymes. nih.gov The general mechanisms by which natural products may combat liver cancer include inducing cell cycle arrest and apoptosis, modulating immune responses, and inhibiting signaling pathways involved in tumor growth. nih.gov

N,N-Dimethylglycine Ethyl Ester in the Context of Amino Acid Derivative Research

N,N-Dimethylglycine ethyl ester is a derivative of the simplest amino acid, glycine. semanticscholar.org The modification of amino acids to create derivatives like N,N-Dimethylglycine ethyl ester can lead to molecules with diverse and potentially useful properties in biochemistry and pharmacology. ontosight.ai

Amino acid derivatives are widely studied for their potential as ergogenic aids to enhance physical and mental performance. nih.gov Research into the effects of N,N-dimethylglycine, a close analog of N,N-Dimethylglycine ethyl ester, has been conducted to understand its impact on physiological responses and performance in trained individuals. nih.gov While a specific study on trained runners did not find a significant effect of N,N-dimethylglycine on performance, the broader class of amino acid derivatives continues to be an area of active investigation. nih.govnih.gov For instance, other derivatives like creatine, carnitine, and taurine (B1682933) have been reported to delay fatigue and improve exercise performance. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| N,N-Dimethylglycine ethyl ester |

| Gamma-Tocopherol-N,N-Dimethylglycine ester (GTDMG) |

| Gamma-tocopherol |

| α-Tocotrienol (α-T3) |

| α-T3 N,N-dimethylglycinate (α-T3DMG) |

| Taurocholic acid (TCA) |

| Curcumin |

| Glycine |

| Creatine |

| Carnitine |

| Taurine |

Applications of N,n Dimethylglycine Ethyl Ester in Advanced Materials and Chemical Technologies

N,N-Dimethylglycine Ethyl Ester as a Precursor in Ionic Liquid Synthesis

The unique chemical structure of N,N-Dimethylglycine ethyl ester, featuring a tertiary amine and an ester group, makes it a valuable precursor for synthesizing a class of salts known as ionic liquids (ILs). These materials are valued for their low melting points, negligible vapor pressure, and high thermal stability.

N,N-Dimethylglycine ethyl ester can be used to prepare N-alkyl-substituted glycine (B1666218) ester ionic liquids. The synthesis process typically involves the quaternization of the tertiary amine group on the N,N-Dimethylglycine ethyl ester molecule. This is achieved by reacting it with an alkyl halide (e.g., an alkyl bromide or chloride). This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) cation, forming the core of the ionic liquid structure.

Following the quaternization step, a process known as anion metathesis (or anion exchange) is often employed to introduce different anions, which allows for the fine-tuning of the ionic liquid's physical and chemical properties, such as its hydrophobicity and viscosity. researchgate.net This methodology is analogous to the synthesis of other ionic liquids derived from amino acid esters, such as those based on glycine betaine (B1666868). researchgate.net The resulting N-alkyl-substituted glycine ester salts are a class of functional ionic liquids with potential uses as specialized solvents and catalysts.

In radical photopolymerization, a process used to create polymers for dental resins, coatings, and 3D printing, a photoinitiator is required to absorb light and generate reactive species (free radicals). The efficiency of this process can be significantly enhanced by the addition of a co-initiator, which is often a tertiary amine.

While direct research on N,N-Dimethylglycine ethyl ester as a co-initiator is limited in the provided sources, the mechanism for other tertiary amines is well-documented. When a photoinitiator like camphorquinone (B77051) is exposed to light, it enters an excited state. The tertiary amine then acts as an electron donor, transferring an electron to the excited photoinitiator. This interaction generates an amine radical cation and a ketyl radical anion, which subsequently undergo proton transfer to produce the free radicals that initiate the polymerization of monomers like methacrylates. researchgate.netnih.gov Given its structure as a tertiary amine, N,N-Dimethylglycine ethyl ester possesses the potential to function in a similar capacity as a co-initiator in such systems.

N,N-Dimethylglycine Ethyl Ester in Peptide Synthesis and Amino Acid Derivatization

The field of biochemistry utilizes N,N-Dimethylglycine ethyl ester as a building block in the complex process of creating peptides.

N,N-Dimethylglycine ethyl ester is explicitly noted for its application in solution phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com This classical method of peptide synthesis involves the sequential coupling of amino acids in a homogenous solution to form a peptide chain. Unlike solid-phase synthesis where the growing peptide is anchored to a resin support nih.gov, solution-phase synthesis allows for easier scalability and purification of intermediates.

In this context, N,N-Dimethylglycine ethyl ester serves as a derivatized amino acid. The ethyl ester group protects the carboxylic acid function, while the N,N-dimethylated amino group makes it a unique, non-natural amino acid for incorporation into a peptide sequence. It can be coupled with other protected amino acids using standard coupling reagents to form peptide bonds, gradually extending the peptide chain in a controlled, step-wise manner. semanticscholar.org

N,N-Dimethylglycine Ethyl Ester as a Dermal Osmosis Accelerator in Topical Formulations

One of the significant applications of N,N-Dimethylglycine ethyl ester and related compounds is in dermatology and transdermal medicine, where it functions to improve the delivery of active compounds through the skin.

Esters of N,N-dimethylglycine are described as novel dermal osmosis accelerators. google.com Their primary function is to enhance the absorption of active pharmaceutical ingredients (APIs) and nutraceuticals through the skin's outermost layer, the stratum corneum, which acts as a significant barrier. google.com The mechanism by which chemical penetration enhancers work generally involves one of two strategies: altering the highly organized intercellular lipid structure of the stratum corneum or modifying the intracellular protein domains, both of which increase the diffusion of the drug into the skin. mdpi.com

By acting as a dermal osmosis accelerator, N,N-Dimethylglycine ethyl ester helps to increase the partitioning of APIs from the topical formulation into the skin, thereby strengthening the therapeutic effect of the medicine. google.com This property is valuable for a range of topical products, including creams and liniments. Furthermore, related compounds like N,N-dimethylglycine sodium salt have been shown to promote the proliferation and migration of human epidermal keratinocytes, suggesting a role in skin regeneration and repair. nih.govnih.gov

Data Tables

Table 1: Summary of Applications for N,N-Dimethylglycine Ethyl Ester

| Field of Application | Specific Use | Function |

| Advanced Materials | Precursor in Ionic Liquid Synthesis | Forms the cationic component of N-alkyl-substituted glycine ester ionic liquids. |

| Chemical Technologies | Co-initiator in Photopolymerization | Potential to act as an electron donor to generate free radicals for polymerization. |

| Biochemical Synthesis | Solution Phase Peptide Synthesis | Serves as a derivatized amino acid building block for creating peptides in solution. |

| Pharmaceutical Formulations | Dermal Osmosis Accelerator | Enhances the permeation of active ingredients through the skin barrier. google.com |

Future Directions and Research Perspectives on N,n Dimethylglycine Ethyl Ester

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The traditional synthesis of N,N-Dimethylglycine ethyl ester typically involves the esterification of N,N-dimethylglycine with ethanol (B145695), often catalyzed by strong mineral acids like sulfuric acid. google.com While effective, this method presents challenges related to equipment corrosion and catalyst separation. google.com Future research is increasingly focused on developing more sustainable and efficient production methods that align with the principles of green chemistry.

A significant area of exploration is the use of heterogeneous solid acid catalysts. One promising approach involves using silica (B1680970) gel sulfonic acid as a recyclable catalyst. google.com This method offers high catalytic activity and conversion rates exceeding 95%, while simplifying post-reaction workup through simple filtration. google.com The reusability of the catalyst reduces production costs and waste. google.com Another innovative route employs cerium oxide as a catalyst in a one-pot method starting from N,N-dimethylamino acetonitrile, alcohol, and water. google.com This process is notable for its high yield and the recyclability of the cerium oxide catalyst. google.com

These novel methods represent a shift towards more environmentally benign processes by avoiding corrosive reagents and minimizing waste. google.comrsc.org The development of such heterogeneous catalytic systems is a key trend in the sustainable production of esters and other fine chemicals. rsc.orgresearchgate.net

Table 1: Comparison of Synthetic Routes for N,N-Dimethylglycine Ethyl Ester

| Method | Catalyst | Key Raw Materials | Reaction Conditions | Reported Yield/Conversion | Sustainability Advantages |

|---|---|---|---|---|---|

| Traditional Esterification | Sulfuric Acid | N,N-Dimethylglycine, Ethanol | Reflux | Generally high | Well-established method |

| Solid Acid Catalysis | Silica Gel Sulfonic Acid | N,N-Dimethylglycine, Fatty Alcohols (1-12 carbons) | Heating (temperature dependent on alcohol boiling point) | >95% conversion | Recyclable catalyst, avoids equipment corrosion, simple filtration. google.com |

| One-Pot Synthesis | Cerium Oxide | N,N-dimethylamino acetonitrile, Ethanol, Water | Heating (e.g., 140°C) | >98% purity | High yield, recyclable catalyst, avoids chlorion pollution. google.com |

| Phase-Transfer Catalysis | Triethylamine / TBAI | Chloroacetyl chloride, Fatty Alcohol, Dimethylamine (B145610) | Multi-step process at room temperature and above | 80.8%–86.1% | Avoids use of strong acids, but may involve complex operations. google.com |

This table is generated based on data from cited patent literature and provides a comparative overview of different synthetic approaches.

In-depth Mechanistic Studies of N,N-Dimethylglycine Ethyl Ester Reactions under Diverse Conditions

A deeper understanding of the reaction mechanisms involving N,N-Dimethylglycine ethyl ester is crucial for optimizing existing applications and discovering new ones. Future research will likely focus on detailed mechanistic studies under a variety of conditions. Theoretical studies have already begun to explore the pyrolysis of N,N-Dimethylglycine ethyl ester using ab initio calculations. researchgate.net These studies suggest a stepwise decomposition process, which is valuable for understanding the compound's thermal stability. researchgate.net

Experimental kinetic studies are another vital area. Investigating the kinetics of its synthesis, for example, can help in optimizing reaction parameters such as temperature, catalyst loading, and reactant ratios to maximize yield and efficiency. researchgate.net Analogous studies on other esterification reactions have successfully used models like the Eley-Rideal and Langmuir-Hinshelwood-Hougen-Watson (LHHW) to describe the reaction kinetics with heterogeneous catalysts. researchgate.net

Furthermore, mechanistic investigations into its reactions, such as olefination or amidation, could reveal new synthetic pathways. escholarship.orgprinceton.edu For instance, studies on the olefination of other esters using reagents like dimethyltitanocene have elucidated the role of carbene intermediates, which challenges previously proposed mechanisms. princeton.edu Applying similar investigative techniques, including isotopic labeling and kinetic analysis, to N,N-Dimethylglycine ethyl ester would provide fundamental insights into its reactivity. princeton.edu

Advanced Characterization of N,N-Dimethylglycine Ethyl Ester Interactions in Complex Biological Systems

The parent molecule, N,N-dimethylglycine (DMG), is a naturally occurring amino acid derivative involved in various metabolic pathways. chemicalbook.comdrugbank.comnih.gov While research on the ethyl ester's biological interactions is still emerging, it holds significant promise, particularly in the field of drug delivery and bioavailability enhancement.

A key research direction is the characterization of how the N,N-Dimethylglycine ethyl ester moiety interacts within complex biological environments, such as the gastrointestinal tract. A notable study demonstrated that when used as a prodrug for the hydrophobic compound α-Tocotrienol (a form of Vitamin E), the cationic N,N-dimethylglycine ester derivative (α-T3DMG) significantly promotes intestinal absorption. mdpi.com The mechanism involves the formation of mixed micelles through ionic interactions with endogenous anionic bile acids like taurocholic acid. mdpi.com This self-micellization facilitates transport across the unstirred water layer in the intestinal lumen, a major barrier for hydrophobic compounds. mdpi.com The area under the curve (AUC) for α-T3 was twofold higher when administered as the α-T3DMG prodrug compared to α-T3 alone, highlighting the effectiveness of this approach. mdpi.com

Future studies could use advanced analytical techniques to further probe these interactions. This includes spectroscopic methods to study conformational changes upon binding and molecular modeling to simulate the dynamic interactions with biological membranes and macromolecules. Understanding these interactions at a molecular level is essential for designing more effective prodrugs and targeted delivery systems. nih.gov

Development of N,N-Dimethylglycine Ethyl Ester-Based Functional Materials and Bioactive Compounds

The chemical structure of N,N-Dimethylglycine ethyl ester makes it a valuable building block for creating functional materials and bioactive compounds. Its established use in peptide synthesis is a prime example, where it serves as a C-protected amino acid derivative. sigmaaldrich.comsigmaaldrich.com

A significant area of development is its incorporation into prodrugs to enhance the therapeutic properties of other molecules. As detailed previously, its use as a cationic ester prodrug of 2R-α-Tocotrienol improves the vitamin's intestinal absorption. mdpi.com This strategy could be applied to other lipophilic drugs that suffer from poor oral bioavailability.

The development of novel bioactive conjugates is another promising frontier. By linking N,N-Dimethylglycine ethyl ester to other pharmacologically active molecules, new chemical entities with unique properties can be created. This approach can be used to develop targeted drug delivery systems, where the ester moiety helps to shuttle a therapeutic agent to a specific site of action. nih.govmdpi.com

Table 2: Examples of N,N-Dimethylglycine Ester-Based Bioactive Compounds

| Compound/Application | Target Application | Key Feature/Role of Ester Moiety |

|---|---|---|

| α-Tocotrienol N,N-dimethylglycinate (α-T3DMG) | Enhanced Vitamin E Absorption | Forms a cationic prodrug that interacts with bile acids, promoting self-micellization and intestinal absorption of the hydrophobic vitamin. mdpi.com |

| Peptide Synthesis | Building Block for Peptides | Acts as a C-protected amino acid derivative for solution-phase peptide synthesis. sigmaaldrich.comnih.gov |

| Dermal Penetration Enhancement | Topical Formulations | Patented as a novel dermal osmosis accelerator to enhance the absorption of active ingredients through the skin in creams and liniments. google.com |

This table summarizes current and potential applications of N,N-Dimethylglycine ethyl ester in the development of functional and bioactive compounds.

Integration of N,N-Dimethylglycine Ethyl Ester Research with Emerging Technologies and Methodologies

Advancements in chemical research are often driven by the adoption of new technologies. The study of N,N-Dimethylglycine ethyl ester is set to benefit from the integration of several emerging methodologies.

Computational Chemistry: Theoretical studies and molecular modeling are becoming indispensable tools. Ab initio calculations are already being used to explore reaction mechanisms like pyrolysis. researchgate.net Molecular docking studies, similar to those performed on other glycine (B1666218) derivatives, could be used to predict the binding affinity of N,N-Dimethylglycine ethyl ester-based compounds with biological targets like enzymes or receptors, guiding the design of new bioactive molecules. semanticscholar.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. escholarship.org Developing flow-based synthetic protocols for N,N-Dimethylglycine ethyl ester, potentially using packed-bed reactors with heterogeneous catalysts like silica-alumina, could lead to more sustainable and cost-effective industrial production. escholarship.org

High-Throughput Screening (HTS): HTS techniques can accelerate the discovery of new applications. For instance, HTS could be used to rapidly screen libraries of N,N-Dimethylglycine ethyl ester derivatives for specific biological activities or to identify optimal catalysts and reaction conditions for its synthesis.

By embracing these advanced technologies, researchers can accelerate the pace of discovery and innovation, unlocking the full potential of N,N-Dimethylglycine ethyl ester in materials science, medicine, and beyond.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the thermodynamic properties (e.g., heat capacity) of N,N-Dimethylglycine ethyl ester?

- Methodology : Heat capacity measurements are conducted using adiabatic calorimetry in the temperature range of 293.1–333.1 K. The compound’s molar heat capacity is reported as 117.15 J/(mol·K), with coefficients A1 = 3.62591 and A2 = 6.78168 for polynomial fitting. These values are critical for modeling reaction thermodynamics and solvent interactions in synthetic workflows .

- Data Reference :

| Property | Value | Conditions |

|---|---|---|

| Molar Mass | 117.15 g/mol | - |

| Temp. Range | 293.1–333.1 K | Adiabatic calorimetry |

Q. How is N,N-Dimethylglycine ethyl ester synthesized and purified for laboratory use?

- Methodology : The compound is synthesized via esterification of N,N-dimethylglycine with ethanol under acidic catalysis. Purification involves multiple vacuum distillations to achieve high purity (>98%), as confirmed by gas chromatography or NMR spectroscopy. This step is essential to minimize side reactions in catalytic applications .

Advanced Research Questions

Q. What is the mechanistic role of N,N-Dimethylglycine ethyl ester in Cu(I)-catalyzed C–O coupling reactions?

- Methodology : The compound acts as a ligand in Cu(I)-catalyzed systems (e.g., CuI/N,N-dimethylglycine ethyl ester/Cs₂CO₃), stabilizing the Cu center and enhancing oxidative addition of aryl halides. Its electron-donating methyl and ethyl groups increase ligand lability, facilitating turnover in Ullmann-type couplings. Yields for C–O bond formation (e.g., with tyrosine derivatives) range from 30–40%, comparable to alternative ligands like N,N'-dimethylethylenediamine .

Q. How is N,N-Dimethylglycine ethyl ester utilized in prodrug design to improve pharmacokinetics?

- Methodology : The ethyl ester moiety enhances lipophilicity and oral bioavailability of polar drugs. For example, the prodrug CEP-7055 (a water-soluble N,N-dimethylglycine ester of an indolocarbazole derivative) showed improved plasma retention in mice and rats, enabling sustained inhibition of VEGF-R2 tyrosine kinase. In vivo studies demonstrated significant antitumor activity, leading to phase I clinical trials .

Q. Can isotopic labeling (e.g., ¹⁴C) of N,N-Dimethylglycine ethyl ester trace its metabolic fate in biological systems?

- Methodology : Radiolabeled [1-¹⁴C]-N,N-Dimethylglycine ethyl ester (specific activity: 1.85–2.22 GBq/mmol) is administered in tracer doses to study hepatic metabolism. Post-administration, LC-MS or scintillation counting identifies metabolites like dimethylglycine and glycine, providing insights into esterase-mediated hydrolysis and mitochondrial β-oxidation pathways .

Q. What evidence supports its role as a radioprotective agent?

- Methodology : Gamma-tocopherol conjugated to N,N-Dimethylglycine ethyl ester mitigates bone marrow apoptosis in X-irradiated mice (LD₅₀/30 dose). The ester improves cellular uptake, enhancing antioxidant activity (e.g., ROS scavenging). Survival rates increase by 60–80% at 400 mg/kg doses administered 24h post-irradiation .

Key Distinctions Between Basic and Advanced Questions

- Basic : Focus on synthesis, purification, and thermodynamic characterization.

- Advanced : Explore mechanistic roles in catalysis, prodrug optimization, and metabolic/radioprotective pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.